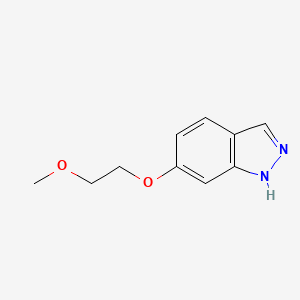

6-(2-methoxyethoxy)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-(2-methoxyethoxy)-1H-indazole |

InChI |

InChI=1S/C10H12N2O2/c1-13-4-5-14-9-3-2-8-7-11-12-10(8)6-9/h2-3,6-7H,4-5H2,1H3,(H,11,12) |

InChI Key |

GNPFMPSUAHKCNF-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)C=NN2 |

Origin of Product |

United States |

The Indazole Nucleus As a Privileged Heterocyclic Scaffold in Drug Discovery

The indazole ring system is a cornerstone in the design of new drugs due to its unique structural and chemical properties. nih.govresearchgate.net As a heterocyclic compound, it plays a crucial role in the metabolism of living cells. nih.govdntb.gov.ua Its "privileged" status is attributed to its ability to form a variety of non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with biological macromolecules. This versatility allows medicinal chemists to fine-tune the pharmacological properties of indazole-based molecules to achieve desired therapeutic effects.

The indazole structure exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. researchgate.netcaribjscitech.com The 1H-tautomer is generally the most stable and predominant form. caribjscitech.comnih.gov This tautomeric flexibility, combined with the numerous positions on the bicyclic ring available for substitution, provides a rich chemical space for the design of novel drug candidates. The diverse chemical properties of indazole and its derivatives make it a versatile scaffold in medicinal chemistry, contributing to enhanced binding affinity, metabolic stability, and favorable pharmacokinetic profiles in drug candidates. researchgate.net

Broad Spectrum Therapeutic Potential of Indazole Derivatives in Preclinical Investigations

The inherent versatility of the indazole scaffold has led to the discovery of derivatives with a wide range of biological activities. nih.govnih.gov Preclinical studies have demonstrated the potential of indazole-containing compounds in numerous therapeutic areas. These include, but are not limited to, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic activities. nih.govnih.govresearchgate.net

Perhaps the most significant impact of indazole derivatives has been in the field of oncology. rsc.orgnih.gov Several FDA-approved anti-cancer drugs, such as Niraparib, Axitinib (B1684631), and Pazopanib, feature the indazole core, highlighting its importance in the development of targeted cancer therapies. nih.govnih.gov These drugs often function as kinase inhibitors, a class of targeted therapy that blocks the action of enzymes called kinases, which are crucial for cell growth and division. nih.gov The ability of the indazole scaffold to fit into the ATP-binding pocket of various kinases has made it a valuable template for the design of potent and selective inhibitors.

Beyond cancer, indazole derivatives have shown promise in treating a variety of other conditions. Research has explored their potential as neuroprotective agents, antidepressants, and treatments for musculoskeletal and joint pain. nih.govresearchgate.net The broad applicability of the indazole scaffold underscores its importance as a fundamental building block in the development of new medicines for a multitude of diseases. nih.govexlibrisgroup.com

Scope of Research on Substituted Indazole Derivatives, Emphasizing 6 2 Methoxyethoxy 1h Indazole

General Synthetic Approaches to the 1H-Indazole Core

The formation of the 1H-indazole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of synthesizing a vast array of biologically active compounds. nih.govresearchgate.netbenthamdirect.com The stability of the 1H-indazole tautomer over the 2H-indazole makes it the predominant form. nih.govnih.gov A variety of synthetic methods have been established, which can be broadly categorized into metal-catalyzed and metal-free approaches. researchgate.netingentaconnect.com

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has become an indispensable tool in the synthesis of indazoles, offering high efficiency and regioselectivity. ingentaconnect.comnih.govresearchgate.net These methods often involve the formation of carbon-nitrogen or nitrogen-nitrogen bonds to construct the pyrazole ring.

Palladium-catalyzed reactions are prominent in indazole synthesis. For instance, intramolecular C-H amination of aminohydrazones can be achieved using a ligand-free palladium catalyst. nih.gov Another approach involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acid-mediated deprotection and cyclization sequence to yield substituted 3-aminoindazoles. organic-chemistry.org Furthermore, palladium catalysis can be employed for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Copper-catalyzed reactions also play a crucial role. nih.govorganic-chemistry.org A notable example is the Cu(OAc)2-mediated N-N bond formation from ketimine species, which are generated from o-aminobenzonitriles and organometallic reagents, using oxygen as the oxidant. nih.gov Copper iodide (CuI) has been used to catalyze the coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org Additionally, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles provides an efficient route to 2H-indazoles. organic-chemistry.org

Rhodium and cobalt catalysts have also been effectively utilized. Rhodium(III) catalysts can facilitate the synthesis of N-aryl-2H-indazoles through the C–H bond addition of azobenzenes to aldehydes. nih.govnih.gov Similarly, air-stable cationic Cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles via C–H bond functionalization and cyclization. nih.govacs.org

Table 1: Examples of Metal-Catalyzed Reactions for Indazole Synthesis

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Pd(OAc)2 / P(tBu)3·HBF4 | Pyrazoles and internal alkynes | 1H-Indazoles | nih.gov |

| Cu(OAc)2 / O2 | o-Aminobenzonitriles and organometallic reagents | 1H-Indazoles | nih.gov |

| [Cp*RhCl2]2 / AgSbF6 | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | nih.govnih.gov |

| Cationic Co(III) catalyst | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | nih.govacs.org |

| Cu2O nanoparticles | 2-Bromobenzaldehydes, primary amines, and sodium azide | 2H-Indazoles | organic-chemistry.org |

Metal-Free Cyclization and Condensation Methods

While metal-catalyzed reactions are powerful, metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. organic-chemistry.orgacs.org These methods often rely on classical condensation reactions or the use of non-metallic reagents to facilitate cyclization.

One common metal-free strategy involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, which provides a mild and scalable synthesis of 1H-indazoles. acs.org Another approach is the [3 + 2] cycloaddition of diazomethanes with benzyne, which can be generated in situ. nih.govorgsyn.org Additionally, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) leads to 1H-indazoles through direct aryl C-H amination. nih.gov A similar transformation can be achieved using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. nih.gov Furthermore, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a simple and efficient route to indazoles. organic-chemistry.orgorganic-chemistry.org

Regioselective Functionalization of the Indazole Scaffold

The functionalization of the pre-formed indazole ring is a key strategy for introducing diverse substituents. chim.it Regioselectivity, the ability to introduce a functional group at a specific position, is a critical aspect of this process. nih.govorganic-chemistry.orgrsc.org

The C-3 position of the indazole ring is a common site for functionalization. chim.itmdpi.com Halogenation, particularly bromination using N-bromosuccinimide (NBS), is a useful method for introducing a handle for further transformations like metal-catalyzed cross-coupling reactions. chim.it Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazoles with various boronic acids, catalyzed by palladium complexes, allows for the introduction of aryl groups at the C-3 position. mdpi.commdpi.com

N-alkylation and N-arylation of the indazole ring can lead to a mixture of N1 and N2 substituted products. nih.govresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of base, solvent, and other reaction conditions. nih.govresearchgate.net For instance, direct alkylation of 1H-indazoles can yield a mixture of N1- and N2-substituted products, but certain conditions can favor one isomer over the other. nih.gov Ga/Al-mediated direct alkylation reactions have been developed for the regioselective synthesis of 2H-indazoles. researchgate.net

Specific Synthetic Pathways for 6-Substituted Indazoles

The synthesis of 6-substituted indazoles, such as those with an amino group, often starts from a commercially available or readily synthesized 6-nitroindazole (B21905) derivative. nih.gov The nitro group can then be reduced to an amino group, which can be further functionalized. For example, 6-nitroindazole can be methylated to yield a mixture of N1- and N2-methylated isomers, which are then separated. Subsequent reduction of the nitro group provides the corresponding 6-aminoindazoles. nih.gov These aminoindazoles can then undergo various reactions, such as reductive amination with aldehydes or ketones, to introduce a variety of substituents at the 6-position. nih.gov

Another approach involves the synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions. rsc.org This method allows for the construction of the indazole ring with a substituent derived from the nitroaromatic precursor, which could potentially be a precursor to a 6-substituted indazole.

Introduction of the 2-methoxyethoxy Moiety via Etherification or Alkylation Reactions

The 2-methoxyethoxy group, with the formula CH3OCH2CH2O-, can be introduced onto the indazole scaffold, typically at a hydroxyl or amino group, through etherification or alkylation reactions. wikipedia.org

Etherification reactions involve the formation of an ether linkage (C-O-C). If starting with a hydroxy-substituted indazole, the hydroxyl group can be deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a 2-methoxyethoxy-containing electrophile, such as 2-methoxyethyl chloride or tosylate.

Alkylation reactions are used to form a new carbon-nitrogen or carbon-oxygen bond. wikipedia.orglibretexts.org In the context of introducing the 2-methoxyethoxy group, this would typically involve reacting a nucleophilic nitrogen or oxygen on the indazole ring with an alkylating agent containing the 2-methoxyethoxy moiety. wikipedia.org For example, a 6-aminoindazole could be alkylated on the nitrogen atom using a suitable 2-methoxyethoxy-containing electrophile. The choice of reaction conditions, including the base and solvent, is crucial for controlling the regioselectivity and efficiency of the alkylation. libretexts.org The Friedel-Crafts alkylation, a classic method for introducing alkyl groups onto aromatic rings, is generally not suitable for this purpose on the indazole ring itself due to the presence of the basic nitrogen atoms. libretexts.org

Advanced Synthetic Techniques and Green Chemistry Considerations in Indazole Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and environmentally friendly methods. ingentaconnect.comnih.govacs.orgresearchgate.netnih.govresearchgate.net In the context of indazole synthesis, this translates to the use of greener solvents, catalysts, and energy sources.

The use of water or polyethylene (B3416737) glycol (PEG) as a solvent in indazole synthesis represents a significant green chemistry advancement. organic-chemistry.orgacs.org For example, the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) can be carried out in water under ambient conditions. organic-chemistry.org Similarly, the copper-catalyzed synthesis of 2H-indazoles can be performed in PEG-400. acs.orgnih.gov

The development of reusable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, also contributes to greener synthetic routes by simplifying product purification and reducing waste. acs.orgnih.gov

Ultrasound irradiation is another green technique that has been applied to the synthesis of 1H-indazoles, often leading to shorter reaction times and higher yields. researchgate.net The use of natural, biodegradable catalysts, such as lemon peel powder, is also being explored. researchgate.net

Table 2: Green Chemistry Approaches in Indazole Synthesis

| Green Aspect | Example | Reference |

| Green Solvent | Water for fluorination of 2H-indazoles | organic-chemistry.org |

| Green Solvent | PEG-400 for copper-catalyzed 2H-indazole synthesis | acs.orgnih.gov |

| Heterogeneous Catalyst | CuO nanoparticles on activated carbon | acs.orgnih.gov |

| Alternative Energy | Ultrasound irradiation | researchgate.net |

| Natural Catalyst | Lemon peel powder | researchgate.net |

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of new chemical entities. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms, the functional groups present, and the exact molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole core and the aliphatic protons of the methoxyethoxy substituent. Based on the analysis of similar indazole structures, the aromatic protons on the benzene ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. nih.gov The proton at position 3 of the indazole ring is expected to be a singlet, while the protons at positions 4, 5, and 7 would show characteristic splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The protons of the methoxyethoxy group would appear in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen linked to the indazole ring are expected to resonate as a triplet, while the other methylene protons would also appear as a triplet. The methyl group protons would be observed as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals for each carbon atom in the indazole ring and the methoxyethoxy side chain are expected. The chemical shifts of the aromatic carbons would be in the range of δ 100-160 ppm, with the carbon bearing the ether linkage appearing at a lower field. nih.gov The aliphatic carbons of the methoxyethoxy group would resonate at higher field.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shift ranges for similar structures is presented below.

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~8.0 | s | - | Indazole ring |

| H-7 | ~7.6 | d | ~8.5 | Indazole ring |

| H-5 | ~7.0 | d | ~2.0 | Indazole ring |

| H-4 | ~6.9 | dd | ~8.5, ~2.0 | Indazole ring |

| O-CH₂ | ~4.2 | t | ~5.0 | Methoxyethoxy chain |

| O-CH₂ | ~3.8 | t | ~5.0 | Methoxyethoxy chain |

| O-CH₃ | ~3.4 | s | - | Methoxyethoxy chain |

| N-H | ~13.0 | br s | - | Indazole ring |

| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment |

| C-6 | ~158 | Indazole ring |

| C-7a | ~141 | Indazole ring |

| C-3a | ~123 | Indazole ring |

| C-3 | ~135 | Indazole ring |

| C-7 | ~121 | Indazole ring |

| C-4 | ~113 | Indazole ring |

| C-5 | ~95 | Indazole ring |

| O-CH₂ | ~70 | Methoxyethoxy chain |

| O-CH₂ | ~68 | Methoxyethoxy chain |

| O-CH₃ | ~59 | Methoxyethoxy chain |

Note: The above data is predictive and requires experimental verification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorption bands include:

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

C-H Aromatic Stretch: Peaks typically appearing just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region from the methylene and methyl groups of the methoxyethoxy side chain.

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-O Ether Stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ range, confirming the presence of the ether linkage.

A summary of the expected IR absorption bands is provided in the table below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (stretch) | 3100-3300 (broad) |

| C-H (aromatic stretch) | 3000-3100 |

| C-H (aliphatic stretch) | 2850-2960 |

| C=C (aromatic stretch) | 1450-1600 |

| C-O (ether stretch) | 1050-1150 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides an exact mass measurement, which can be used to confirm its molecular formula.

The molecular formula of this compound is C₁₀H₁₂N₂O₂. wiley-vch.de The calculated monoisotopic mass is 192.0899 g/mol . An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value (typically within a few parts per million), thereby confirming the elemental composition of the synthesized compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Calculated Monoisotopic Mass | 192.0899 g/mol |

| Expected HRMS Result | [M+H]⁺ = 193.0972 |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of the target compound from reaction mixtures and for the assessment of its purity.

For the purification of this compound, column chromatography is a commonly employed method for separating the desired product from unreacted starting materials and byproducts. wiley-vch.de The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A validated HPLC method would involve the selection of an appropriate column (e.g., a C18 reversed-phase column) and a mobile phase that provides good resolution of the main peak from any impurities. The purity is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of >98% is generally required for compounds intended for further research applications.

A hypothetical HPLC method is outlined below:

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on the specific gradient program |

Crystallographic Analysis for Solid-State Structure Determination

The crystallographic data obtained would include the crystal system, space group, and unit cell dimensions. This information provides an unambiguous confirmation of the molecular structure elucidated by spectroscopic methods.

| Crystallographic Parameter | To be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Å and degrees |

| Z (molecules per unit cell) | Integer value |

| Calculated Density | g/cm³ |

Structure Activity Relationship Sar Studies of Indazole Derivatives

Systematic Investigation of Substitution Patterns on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of various substituents on the indazole core. Researchers have systematically explored these substitution patterns to understand their impact on biological targets.

The substitution pattern on the indazole ring plays a critical role in determining the biological activity and potency of these compounds. Different positions on the bicyclic system—namely C3, C6, N1, and N2—have been identified as key sites for modification to modulate therapeutic effects.

At the C3 position , the nature of the substituent can be a decisive factor for activity. For instance, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be essential for inhibitory action. nih.gov The indazole-3-carboxamide isomer demonstrated potent inhibition of calcium influx and stabilized mast cells with sub-micromolar efficacy, whereas its reverse amide isomer was inactive. nih.gov This highlights the critical role of the substituent's orientation at this position for effective interaction with the biological target. Furthermore, studies on 1,3-disubstituted indazoles as inhibitors of hypoxia-inducible factor-1 (HIF-1) have shown that the introduction of a substituted furan (B31954) moiety at the C3 position is crucial for high inhibitory activity. elsevierpure.com

The C6 position of the indazole nucleus is another key area for substitution that significantly influences biological outcomes. In the development of allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), it was observed that while substitutions were explored at positions C4, C5, C6, and C7, the C6-substituted analogues were generally preferred, although only small groups were well-tolerated at these positions. acs.org In a different study focusing on hepcidin (B1576463) production inhibitors, a series of 3,6-disubstituted indazole derivatives were synthesized and evaluated, leading to the identification of a potent inhibitor. nih.gov This indicates that dual substitution at both C3 and C6 can yield compounds with significant biological effects. Moreover, research into anticancer agents has led to the design and synthesis of 6-substituted aminoindazole derivatives that exhibit potent anti-proliferative activity. nih.gov

Substitutions on the nitrogen atoms of the pyrazole (B372694) ring, N1 and N2 , also profoundly affect the properties of indazole derivatives. The methylation of 6-nitro indazole derivatives typically results in two isomers, with the N1-alkylated product being the major isomer over the N2-alkylated one. nih.gov In the context of CCR4 antagonists, the nature of the substituent at the N1 position was a primary focus of investigation, with N1 meta-substituted benzyl (B1604629) groups carrying an α-amino-acyl group being among the most potent. acs.org Conversely, other research has focused on the synthesis and antimicrobial activity of 2-substituted indazoles, demonstrating that the N2 position is also a viable point for modification to achieve desired biological activities. nih.gov

The following table summarizes the observed effects of substitutions at different positions on the indazole nucleus based on various studies.

| Position | Substituent Type | Biological Target/Activity | Key Findings |

| C3 | Carboxamide | CRAC Channel | Regiochemistry of the amide linker is critical for activity. nih.gov |

| C3 | Substituted Furan | HIF-1 | Crucial for high inhibitory potency. elsevierpure.com |

| C6 | Small Groups | CCR4 | C6-substituted analogues are preferred over C5 and C7. acs.org |

| C6 | Amino group derivatives | Anticancer (IDO1) | Potent anti-proliferative activity observed. nih.gov |

| N1 | meta-Substituted Benzyl | CCR4 | Potent antagonists were identified with this substitution. acs.org |

| N2 | Isothiocarbamoyl derivatives | Antimicrobial | N2 substitution leads to active compounds. nih.gov |

This table is for illustrative purposes and summarizes findings from multiple research studies.

While specific studies focusing exclusively on the 6-(2-methoxyethoxy)-1H-indazole compound are not prevalent in the reviewed literature, the role of alkoxy groups, particularly methoxy (B1213986) groups, at various positions on the indazole ring has been investigated, offering insights into the potential contribution of a 2-methoxyethoxy substituent.

Alkoxy groups are known to influence the physicochemical properties of molecules, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. In the context of indazole derivatives, a methoxy group has been shown to be a favorable substituent in several instances. For example, in the development of fibroblast growth factor receptor 1 (FGFR1) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising lead compound. nih.gov This suggests that a methoxy-containing substituent at the C6 position can be beneficial for this particular biological activity. In another study on CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org

The 2-methoxyethoxy group, (-O-CH2-CH2-O-CH3), is larger and more flexible than a simple methoxy group. It introduces several key features:

Increased Polarity and Hydrogen Bonding Capacity: The presence of two ether oxygen atoms increases the molecule's polarity and provides additional sites for hydrogen bond acceptance, which could lead to stronger or different interactions with a biological target compared to a simple methoxy group.

Conformational Flexibility: The ethylene (B1197577) glycol linker provides rotational flexibility, allowing the terminal methoxy group to orient itself in various positions to optimize binding within a receptor pocket.

Given these characteristics, a 6-(2-methoxyethoxy) substituent on an indazole ring could modulate biological response by providing enhanced interactions with a target protein through hydrogen bonding and by optimizing the molecule's solubility and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method is instrumental in drug discovery for predicting the activity of novel compounds and for understanding the key structural features that govern their therapeutic effects.

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed and validated for various series of indazole derivatives to guide the design of more potent compounds.

2D-QSAR models utilize descriptors that are calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and physicochemical properties. For instance, a 2D-QSAR study on hexahydro indazole derivatives as anti-inflammatory agents resulted in a statistically significant model. researchgate.net The model indicated a good correlation between the descriptors and the biological activity, suggesting that properties like molar refractivity and electronic parameters could be key determinants of potency. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D alignment of molecules. These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. A study on indazole derivatives as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) for quorum sensing inhibition involved the generation of QSAR models using a combination of 2D and 3D descriptors. nih.gov The developed models were statistically validated and showed good predictive power, with the final model being able to explain a high percentage of the variance in the inhibitory activity of the compounds. nih.gov

The validation of QSAR models is a critical step to ensure their reliability and predictive capability. This is typically done through internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. The statistical parameters from these validations, such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), are used to assess the model's quality.

The table below provides an overview of parameters from a hypothetical validated QSAR model for a series of indazole derivatives.

| Model Type | Validation Method | R² (Training Set) | q² (Cross-validation) | R² (Test Set) |

| 2D-QSAR | Internal/External | 0.88 | 0.81 | 0.85 |

| 3D-QSAR (CoMFA) | Internal/External | 0.92 | 0.75 | 0.88 |

This table represents typical validation statistics for robust QSAR models and is for illustrative purposes.

A primary outcome of QSAR and related molecular modeling studies is the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

In the QSAR study of indazole compounds targeting SAH/MTAN, the analysis identified several key molecular descriptors as being crucial for inhibitory activity. nih.gov These descriptors, such as AATS1v (Average ATS statement for a specified atom type), RDF55m (Radial Distribution Function - 5.5 / weighted by mass), and E1s (1st component accessibility of a specified atom type), represent specific physicochemical and structural properties that contribute to the biological effect. nih.gov Subsequent molecular docking studies in the same research identified key amino acid residues in the active site (e.g., ASP197, PHE151, ILE152) that form crucial interactions with the indazole inhibitors. nih.gov The more active compounds in the series were found to form additional interactions with other residues like ALA150 and VAL171. nih.gov

Similarly, a 2D-QSAR study on hexahydro indazole derivatives for anti-inflammatory activity revealed that the presence of hydroxyl and methoxy groups on a diarylcyclopentene moiety attached to the indazole core was important for improving activity against the prostaglandin (B15479496) EP1 receptor. researchgate.net This highlights the importance of hydrogen-bond donating and accepting features, as well as specific electronic properties, in the pharmacophore for this class of compounds.

These findings allow for the construction of a pharmacophore model that can be used to virtually screen large compound libraries to find new potential hits or to guide the rational design of novel indazole derivatives with enhanced biological activity. The key structural attributes identified through these models often relate to:

The presence and location of hydrogen bond donors and acceptors.

The distribution of hydrophobic and hydrophilic regions.

The optimal size and shape (steric) of substituents at specific positions.

The electronic properties (e.g., electrostatic potential) of the molecule.

Computational Chemistry and in Silico Drug Design for Indazole Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's activity.

Molecular docking simulations are instrumental in predicting how indazole derivatives fit into the binding site of a target protein and the specific molecular interactions that stabilize this binding. nih.gov Studies on various indazole derivatives have shown that their efficacy often relies on forming key interactions with amino acid residues within the active site of target proteins. For instance, in the context of anticancer drug design, docking studies have evaluated indazole derivatives against targets like vascular endothelial growth factor receptor 2 (VEGFR2), fibroblast growth factor receptor 4 (FGFR4), and renal cancer-related proteins. nih.govnih.govnih.gov

The binding mode is stabilized by a network of non-covalent interactions, including:

Hydrogen Bonds: Crucial for specificity and affinity, often formed between the indazole nitrogen atoms or substituents and polar residues in the protein.

π-π Stacking and π-Cation Interactions: The aromatic indazole ring frequently engages in stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). nih.gov

Research on arylsulphonyl indazole derivatives targeting the VEGFR2 kinase has identified specific interactions with key amino acids such as Ala866, Lys868, Glu885, and Phe918, which are critical for stabilizing the ligand's pose in the kinase pocket. nih.gov

Table 1: Examples of Predicted Interactions for Indazole Derivatives with Protein Targets

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Arylsulphonyl Indazoles | VEGFR2 Kinase | Phe918, Glu917, Thr916 | π-π Stacking, Hydrogen Bond |

| 3-Carboxamide Indazoles | Renal Cancer Receptor (6FEW) | Not specified | Hydrogen Bond, van der Waals |

This table presents representative data from studies on various indazole derivatives to illustrate the application of molecular docking.

A primary output of molecular docking is the estimation of binding affinity, typically expressed as a scoring function value (e.g., in kcal/mol). acs.org This score ranks different ligands or different binding poses of the same ligand, allowing researchers to prioritize compounds with the most favorable predicted binding. acs.org Software such as AutoDock and Maestro (Schrödinger) employ various scoring functions (e.g., ChemScore, Gold) to calculate these binding energies. nih.govacs.orgacs.orgchemrevlett.com

Studies on diverse indazole derivatives have reported a wide range of binding affinities depending on the specific derivative and the protein target. For example, docking studies of certain benzimidazole–thiadiazole hybrids, which share structural motifs with functionalized indazoles, against the 14-α demethylase enzyme showed binding energies as strong as -10.928 kcal/mol. acs.org Similarly, other heterocyclic derivatives have shown strong binding affinities with scores ranging from -7.4 to -8.9 kcal/mol against cyclooxygenase-1. researchgate.net These scores provide a quantitative basis for comparing the potential efficacy of different structural analogs. acs.org

Table 2: Representative Docking Scores of Indazole and Related Heterocyclic Derivatives

| Derivative Class | Protein Target | Docking Software | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1H-Indazole Amides | ERK1/2 Kinase | Not specified | Not specified |

| Benzimidazole-Thiadiazole Hybrids | 14-α demethylase (CYP51) | Maestro (Schrödinger) | -8.5 to -10.9 |

| Thiazole Derivatives | Cyclooxygenase-1 | AutoDock Vina | -7.4 to -8.9 |

This table includes data from various heterocyclic compounds, including indazoles, to demonstrate the range and application of binding affinity assessment.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms in the ligand-protein complex over time. ajchem-a.comuzh.ch This technique is used to assess the stability of the predicted binding pose and explore the conformational flexibility of the system. researchgate.net

MD simulations, often run for durations of 50 to 100 nanoseconds, are used to verify the stability of a ligand-protein complex predicted by docking. nih.govbohrium.com The stability is commonly analyzed using two key metrics:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A complex is considered stable if the RMSD value plateaus after an initial period of fluctuation, indicating that the system has reached equilibrium. researchgate.netnih.gov Deviations within 1–3 Å are generally considered acceptable for small globular proteins. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible or rigid during the simulation. researchgate.netajchem-a.com

In studies of various drug candidates, including heterocyclic compounds, MD simulations have confirmed that potent inhibitors form stable complexes with their target proteins, maintaining key hydrogen bonds and interactions throughout the simulation. bohrium.comnih.gov

MD simulations provide critical insights into the dynamic behavior of the ligand within the binding pocket and its interactions with the surrounding solvent (typically water). ajchem-a.com This approach moves beyond the rigid "lock-and-key" model to embrace the concepts of "induced fit" and "conformational selection," where both the ligand and protein can undergo conformational changes to achieve optimal binding. uzh.ch

Simulations explicitly model water molecules, allowing for the analysis of their role in mediating ligand-protein interactions or being displaced from the binding site, which can be an important contributor to binding affinity. The use of sophisticated force fields (e.g., OPLS, CHARMM) and water models (e.g., TIP3P) allows for a physically realistic representation of the molecular system. ajchem-a.comajchem-a.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netindexacademicdocs.org For indazole derivatives, DFT calculations provide fundamental insights into their intrinsic chemical properties, which ultimately govern their biological activity.

DFT is commonly used to calculate several key quantum chemical parameters:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. nih.govrsc.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

In a study on novel 3-carboxamide indazole derivatives, DFT computations using the GAUSSIAN 09 software with the B3LYP functional were performed to identify the derivatives with the most substantial HOMO-LUMO energy gaps, which can correlate with stability. nih.govrsc.org Such calculations help rationalize the structure-activity relationships (SAR) observed experimentally and guide the design of molecules with desired electronic properties for enhanced target interaction. indexacademicdocs.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-(2-methoxyethoxy)-1H-indazole |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Alanine |

| Lysine |

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its reactivity and interactions. For indazole derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate these properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate an electron, while the LUMO energy (ELUMO) reflects its ability to accept an electron. irjweb.comdergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comschrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap suggests higher reactivity and lower stability. irjweb.comdergipark.org.tr This gap can be correlated with the molecule's potential bioactivity through intermolecular charge transfer. irjweb.com

Molecular Electrostatic Potential (MEP) analysis is another crucial tool that maps the electron density of a molecule, identifying regions prone to electrophilic and nucleophilic attack. nih.gov These maps use a color scale where red indicates negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Table 1: Calculated Electronic Properties of Selected Indazole Derivatives. This table presents the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap for various indazole compounds as determined by DFT calculations in cited studies.

Theoretical Reactivity and Reaction Mechanism Investigations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving indazoles. Theoretical calculations can predict the most likely pathways, identify transition states, and explain observed regioselectivity and reactivity.

A key aspect of indazole chemistry is the tautomerism between the 1H- and 2H-forms. researchgate.netchemicalbook.com Theoretical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 15 kJ·mol−1. nih.govacs.org This inherent stability has significant implications for its reactivity and the types of products formed in reactions.

For example, the mechanism of the addition of 1H-indazole to formaldehyde (B43269) in an acidic medium has been studied theoretically. nih.gov Calculations at the B3LYP/6-311++G(d,p) level confirmed that the reaction proceeds to form the N1-substituted product, which is about 20 kJ·mol−1 more stable than the corresponding N2-substituted isomer. nih.govacs.org These theoretical findings provide a sound basis for the experimental observation that the reaction yields (1H-indazol-1-yl)methanol derivatives. acs.org

Furthermore, DFT calculations have been used to explain the reactivity differences between indazole and its bioisostere, indole (B1671886). nih.gov In a study on the C3-allylation of indazoles, DFT calculations revealed that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, rather than the oxidative addition/reductive elimination pathway proposed for indoles. nih.gov The calculations showed a higher activation barrier for the indazole substrate compared to the indole, explaining the different reactivity patterns. nih.gov Such mechanistic insights are crucial for designing new synthetic methodologies and functionalizing the indazole scaffold at specific positions. chim.it

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are cornerstone in silico techniques in modern drug discovery, enabling the rapid identification and optimization of lead compounds. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. dovepress.com These models are then used as queries to search large compound libraries for molecules with matching features, a process known as virtual screening. researchgate.net

De Novo Design Strategies for Indazole-Based Pharmacophores

De novo design involves the computational creation of novel molecular structures tailored to fit the constraints of a target's binding site. acs.org This approach is particularly useful for generating new chemical entities with desired pharmacological properties.

One notable application involved the use of the de novo design program SPROUT to identify an indazole-based pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases, which are validated cancer targets. acs.orgnih.gov The process began by defining key interaction sites within the FGFR1 crystal structure, specifically targeting hydrogen bond donors and acceptors. acs.orgnih.gov The program then generated molecular skeletons that could sterically fit the binding pocket and linked complementary chemical fragments. acs.org

This strategy initially yielded 6-phenylindole as a hit fragment. nih.gov Subsequent computational modeling and optimization led to the substitution of the indole core with an indazole scaffold. nih.govnih.gov This modification was predicted to form an additional hydrogen bond between the indazole N-2 atom and the backbone NH of a key amino acid residue (Ala564) in the kinase hinge region, thereby enhancing binding affinity. nih.gov The resulting indazole-containing fragments were synthesized and showed inhibitory activity against FGFR1-3, validating the de novo design approach. nih.govnih.gov

Virtual Screening for Identification of Novel Indazole Analogs

Virtual screening is a cost-effective method for identifying potential hit compounds from vast chemical libraries. researchgate.net This can be done using either the structure of the target protein (structure-based) or a pharmacophore model derived from known active ligands (ligand-based).

In one study, a ligand-based pharmacophore model was developed to discover novel inhibitors of the estrogen receptor alpha (ERα), a key target in breast cancer. ugm.ac.idugm.ac.id The model was constructed using a set of known ERα inhibitors and validated for its ability to distinguish active compounds from inactive decoys. researchgate.netugm.ac.id The best model consisted of three features: one hydrophobic group, one hydrogen bond acceptor, and one aromatic interaction. ugm.ac.idugm.ac.id This pharmacophore model was then used to screen a database of 186 asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) (AIACs). ugm.ac.idugm.ac.id The screening identified fourteen potential hits, which were further filtered by molecular docking simulations and analysis of drug-like properties, ultimately suggesting seven compounds as promising candidates for synthesis and further investigation. ugm.ac.idugm.ac.id

Another example involved the development of novel soybean lipoxygenase inhibitors. nih.gov Due to the lack of human 5-lipoxygenase crystal data, a pharmacophore model was generated using available soybean lipoxygenase structures. nih.gov This model was used for virtual screening of an in-house library, leading to the identification of N-substituted pyrroles conjugated with 5- or 6-indazole moieties as potential hits. nih.gov Subsequent synthesis and biological evaluation confirmed the activity of the identified compounds, demonstrating the utility of virtual screening in guiding the discovery of novel indazole-based inhibitors. nih.gov

Table 2: Features of a Validated Pharmacophore Model for ERα Inhibitors. This table outlines the key chemical features and their roles as identified in a successful ligand-based pharmacophore model used to screen for indazole analogs. ugm.ac.idugm.ac.id

Preclinical Biological Activity and Mechanistic Insights of Indazole Derivatives

Anti-tumor and Anti-proliferative Activities

Derivatives of 1H-indazole have demonstrated notable anti-tumor and anti-proliferative effects across a range of cancer cell lines. nih.govresearchgate.netnih.gov These activities are often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival.

Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anti-tumor effects is via the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.

Fibroblast Growth Factor Receptors (FGFR): Indazole-based compounds have been identified as potent inhibitors of FGFR kinases, which are validated targets in cancer therapy. nih.gov For instance, a series of 1H-indazol-3-amine derivatives were designed and synthesized as FGFR inhibitors, with some compounds showing significant enzymatic inhibition and anti-proliferative activity. nih.gov The development of drug-tolerant persister (DTP) cells, a state of cancer cell resistance, has been linked to FGFR1 signaling. nih.gov Studies have shown that combining FGFR inhibitors with targeted therapies can enhance cell growth inhibition and induce apoptosis in cancer cells with high baseline expression of FGFR1 and its ligand FGF2. nih.gov

Epidermal Growth Factor Receptor (EGFR): The combination of FGFR and targeted therapies, including those targeting EGFR, has been shown to be effective in preventing the reactivation of the extracellular signal-regulated kinase (ERK) pathway, a downstream effector of both FGFR and EGFR signaling. nih.gov This suggests a role for indazole derivatives as part of combination therapies in cancers driven by EGFR mutations. nih.gov

Tyrosine Threonine Kinase (TTK): While direct inhibition of TTK by 6-(2-methoxyethoxy)-1H-indazole is not explicitly detailed in the provided context, the broader class of indazole derivatives is known to target various tyrosine kinases. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1): The MAPK pathway, which includes ERK, is a critical signaling cascade in cancer. The inhibition of FGFR by indazole derivatives can prevent the compensatory reactivation of ERK, thereby enhancing the anti-tumor effect. nih.gov Additionally, certain 1,3-dimethyl-6-amino indazole derivatives have been shown to selectively activate ERK in the MAPK pathway in specific cancer cell lines, suggesting a complex and context-dependent role in modulating this pathway. nih.gov

Modulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Pathway

The hypoxic microenvironment of tumors plays a critical role in cancer progression and chemoresistance, largely mediated by the transcription factor HIF-1α. nih.gov Inhibition of HIF-1α is a promising anti-cancer strategy. The compound 2-methoxyestradiol (B1684026) (2ME2), which shares a methoxyethoxy functional group with the subject compound, has been shown to be an inhibitor of HIF-1α. nih.gov This inhibition leads to the downregulation of HIF-1α target genes such as vascular endothelial growth factor (VEGF) and glucose transporter-1 (GLUT1), ultimately inducing apoptosis in cancer cells. nih.govnih.gov This suggests a potential mechanism for this compound in modulating the HIF-1α pathway.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.gov Several indazole-based compounds have been developed as potent and selective HDAC6 inhibitors. nih.govnih.gov These inhibitors typically feature a zinc-binding group, and modifications to this group can significantly impact their pharmacokinetic properties. nih.gov For example, compound 5j, an indazole-based HDAC6 inhibitor, showed high potency and antiproliferative activity against HCT116 cells. nih.gov Another compound, 12, with an ethyl hydrazide zinc-binding group, demonstrated improved oral bioavailability. nih.gov The selective inhibition of HDAC6 leads to the acetylation of α-tubulin, a hallmark of HDAC6 inhibition, and can reverse cellular changes associated with certain pathologies. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH) Targeting

Inosine monophosphate dehydrogenase is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov Consequently, IMPDH is a target for anti-proliferative therapies. Indazole sulfonamides have been identified as inhibitors of IMPDH in Mycobacterium tuberculosis. nih.govnewtbdrugs.org These compounds were found to directly inhibit IMPDH in an uncompetitive manner, with their primary interactions involving pi-pi stacking with the IMP substrate. nih.gov While advanced lead compounds in this series did not show efficacy in murine tuberculosis models, the targeting of IMPDH by indazole derivatives remains an area of interest for developing anti-proliferative agents. nih.govnewtbdrugs.org

Other Anticancer Mechanisms

DNA Gyrase Inhibition: Bacterial DNA gyrase is a validated target for antibacterial agents. Guided by structure-based drug design, novel indazole derivatives have been discovered as inhibitors of the GyrB subunit of DNA gyrase, exhibiting excellent enzymatic and antibacterial activity. researchgate.net

Anti-angiogenesis: As mentioned in the context of HIF-1α modulation, the inhibition of this pathway by compounds like 2-methoxyestradiol leads to the downregulation of the pro-angiogenic factor VEGF. nih.govnih.gov This indicates a potential anti-angiogenic mechanism for indazole derivatives that target the HIF-1α pathway.

Anti-inflammatory and Immunomodulatory Effects

Indazole derivatives have also been investigated for their anti-inflammatory and immunomodulatory properties. researchgate.netnih.govresearchgate.net These compounds have been shown to inhibit key inflammatory mediators and pathways.

Studies have revealed that indazole and its derivatives can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. researchgate.net This anti-inflammatory effect is attributed to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals. researchgate.netresearchgate.net For example, seaweed extracts containing compounds like tannic acid have demonstrated anti-inflammatory effects by suppressing the expression and production of pro-inflammatory cytokines and inhibiting the inflammatory enzyme COX-2 and its mediators. mdpi.com Furthermore, plant extracts rich in glycosides, alkaloids, and flavonoids have shown suppression of both humoral and cell-mediated immunity, along with reduced levels of TNF-α and IL-6. nih.gov

The immunomodulatory effects of some indazole derivatives are also linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune suppression. nih.gov Novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors, which can help in the re-activation of the anti-cancer immune response. nih.gov

Calcium-Release Activated Calcium (CRAC) Channel Blockade

The influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical signaling event in various cell types, including mast cells, which are key players in inflammatory and allergic responses. nih.govnih.gov The modulation of CRAC channels therefore represents a promising therapeutic strategy for immune-related disorders. nih.gov Research into indazole derivatives has identified certain scaffolds as potent blockers of CRAC channels. nih.govnih.gov

A study focused on indazole-3-carboxamides revealed their potential as CRAC channel inhibitors. nih.govnih.govresearchgate.net The structure-activity relationship (SAR) of these compounds highlighted the critical role of the amide linker's regiochemistry. Specifically, indazole-3-carboxamides with a '-CO-NH-Ar' configuration were found to be significantly more potent than their 'reverse amide' isomers. nih.govnih.gov

One of the most active compounds identified was 12d (an indazole-3-carboxamide), which demonstrated a sub-micromolar IC₅₀ value for the inhibition of calcium influx. nih.govnih.gov This inhibition of CRAC channel function translated into the effective stabilization of mast cells, preventing the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-α (TNF-α). nih.gov

Table 1: CRAC Channel Blocking Activity of Indazole-3-Carboxamide Derivatives

| Compound | Ar Moiety | Calcium Influx IC₅₀ (µM) nih.gov | TNF-α Production IC₅₀ (µM) nih.gov |

|---|---|---|---|

| 12a | 2,6-difluorophenyl | 1.51 | Sub-µM |

| 12d | 3-fluoro-4-pyridyl | 0.67 | 0.28 |

| 9c | (reverse amide isomer) | Inactive at 100 µM | - |

These findings underscore the potential of the indazole scaffold in the development of novel CRAC channel blockers, offering a new avenue for the treatment of mast cell-driven inflammatory diseases. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain through the production of prostaglandins. nih.govmdpi.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com Several indazole derivatives have been identified as potent and selective COX-2 inhibitors. nih.govnih.govresearchgate.net

One study investigated a series of (aza)indazole derivatives and their inhibitory activity against COX enzymes. nih.gov Structural modifications led to the identification of compound 16 , which exhibited an effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.gov In another study, various indazole derivatives, including indazole , 5-aminoindazole , and 6-nitroindazole (B21905) , were shown to inhibit COX-2 in a concentration-dependent manner. nih.gov Among these, 5-aminoindazole was the most potent, with an IC₅₀ value of 12.32 µM. nih.gov

Table 2: COX-2 Inhibitory Activity of Indazole Derivatives

| Compound | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 16 | 0.409 | nih.gov |

| Indazole | 23.42 | nih.gov |

| 5-Aminoindazole | 12.32 | nih.gov |

| 6-Nitroindazole | 19.22 | nih.gov |

| Celecoxib (Standard) | 5.10 | nih.gov |

The anti-inflammatory effects of these indazole derivatives are attributed, at least in part, to their ability to inhibit COX-2 and subsequently reduce the production of pro-inflammatory cytokines and free radicals. nih.gov These findings highlight the promise of the indazole scaffold for designing novel and selective anti-inflammatory agents. nih.govresearchgate.net

Glucocorticoid Receptor Modulation

Glucocorticoid receptor (GR) modulators are sought after for their potential to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. nih.gov Non-steroidal GR modulators offer a promising alternative to traditional steroidal drugs. nih.gov A class of indazole ether-based compounds has been identified as potent and selective non-steroidal GR modulators. nih.gov

Through a structure-based design approach, researchers discovered several indazole ethers that demonstrated picomolar cellular potency in inhibiting the release of TNF-α from peripheral blood mononuclear cells. nih.gov These compounds also showed an improved selectivity profile for the GR over other steroid hormone receptors. nih.gov The indazole ether core was found to be amenable to a wide range of substitutions, which allowed for the fine-tuning of their physicochemical properties. nih.gov A subset of these indazole ethers, suitable for oral administration, demonstrated excellent anti-inflammatory efficacy in a rat model of antigen-induced joint inflammation. nih.gov The development of these indazole-based GR modulators opens new possibilities for creating safer anti-inflammatory therapies. nih.govgoogle.comgoogle.com

Antimicrobial and Antiparasitic Activities

Indazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa. nih.govmdpi.comorientjchem.orgnih.govresearchgate.netnih.govbookpi.orgnih.gov

Antibacterial Activity

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Indazole derivatives have been investigated as potential antibacterial agents, with some showing significant activity against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.orgresearchgate.netnih.govmdpi.com

One approach has been to target bacterial DNA gyrase, a clinically validated target. nih.gov A novel class of indazole derivatives was discovered as inhibitors of the GyrB subunit of DNA gyrase. nih.gov Through structure-based drug design, indazole derivatives with excellent enzymatic and antibacterial activity were identified. nih.gov Modifications at the C6 and C7 positions of the indazole core were found to be crucial for improving enzymatic and antibacterial potency. nih.gov

Another study reported the synthesis of novel indazole derivatives that exhibited significant inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) value of 50 µg/mL against several bacterial strains. Compounds with substitutions at the 5th and 6th position of the indazole ring showed better interactions with DNA gyrase B.

Table 3: Antibacterial Activity of Selected Indazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Substituted Indazoles (I5, I9, I13) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | 50 | |

| Indazole Derivative 5 | S. aureus, S. epidermidis | 64-128 | mdpi.com |

Antifungal Activity

Fungal infections, particularly those caused by Candida species, are a growing health concern, and the rise of antifungal resistance highlights the need for new therapeutic options. nih.gov The indazole scaffold has been explored for its antifungal potential, with several derivatives showing promising activity. nih.govorientjchem.orgnih.govjchr.org

A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity. nih.gov Notably, compound 10g , which features an N,N-diethylcarboxamide substituent, was highly active against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species. nih.gov Another study found that a series of N-methyl-3-aryl indazoles showed activity against the fungal strain Candida albicans. nih.govorientjchem.org

Table 4: Antifungal Activity of Selected Indazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| Compound 10g | C. albicans, C. glabrata | Most active in series | nih.gov |

| ***N*-methyl-3-aryl indazoles** | C. albicans | Active | nih.govorientjchem.org |

These findings suggest that the 3-phenyl-1H-indazole scaffold is a valuable starting point for the development of new antifungal agents with novel chemotypes. nih.gov

Antiprotozoal and Antiamoebic Activity

Protozoal and amoebic infections remain a significant global health problem, and new, more effective treatments are needed. mdpi.comnih.govnih.govmdpi.comjscimedcentral.com Indazole derivatives have emerged as a promising class of compounds with potent activity against various protozoan parasites. mdpi.comnih.govnih.gov

Several studies have highlighted the antiprotozoal efficacy of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.gov Many of these compounds were found to be more potent than the standard drug, metronidazole (B1676534). mdpi.com For instance, compound 18 , a 2,3-diphenyl-2H-indazole derivative, was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com The substitution pattern on the phenyl rings was found to significantly influence the antiprotozoal activity. nih.gov

Table 5: Antiprotozoal Activity of Selected Indazole Derivatives

| Compound/Derivative | Protozoan | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 18 | G. intestinalis | < 0.05 | mdpi.com |

| Compound 8 | G. intestinalis | < 0.05 | mdpi.com |

| Compound 10 | G. intestinalis | < 0.05 | mdpi.com |

| Metronidazole (Standard) | G. intestinalis | 1.8 | mdpi.com |

These results indicate that 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole scaffolds are promising frameworks for the design of new and potent antiprotozoal agents. mdpi.comnih.gov

Modulation of Metabolic and Endocrine Systems

Research into the effects of this compound on metabolic and endocrine systems is limited. While the broader class of indazole derivatives has been investigated for various metabolic targets, specific data for this compound is not extensively available in peer-reviewed literature.

Glucagon (B607659) Receptor Antagonism

A comprehensive search of scientific literature did not yield specific data demonstrating the activity of this compound as a glucagon receptor (GCGR) antagonist. The indazole scaffold is a known feature in many potent GCGR antagonists developed for the potential treatment of type 2 diabetes. These antagonists function by inhibiting the glucagon-induced output of glucose from the liver. Studies on indazole-based β-alanine derivatives have identified compounds with excellent potency and favorable pharmacokinetic profiles in preclinical models. However, these studies did not specifically report on the this compound analogue.

Glucokinase Activation

There is no specific evidence in the available scientific literature to suggest that this compound functions as a glucokinase (GK) activator. Research has been conducted on other indazole-based compounds as potential GK activators, which are of interest for treating type 2 diabetes by enhancing glucose sensing and metabolism. One such study identified a complex indazole-6-carboxamide derivative as a potent activator with in vivo efficacy, but this structure is distinct from this compound.

Estrogen Receptor Alpha (ERα) Inhibition

Specific preclinical data on the estrogen receptor alpha (ERα) inhibitory activity of this compound is not present in the available research. The indazole motif has been incorporated into other molecular frameworks to target ERα. For instance, researchers have developed thieno[2,3-e]indazole derivatives that act as selective estrogen receptor degraders (SERDs), showing promise in models of ERα-positive breast cancer. However, these findings are not directly applicable to this compound.

Other Preclinical Biological Activities (e.g., Neuroprotection, Anti-HIV Activity)

While the indazole chemical scaffold is found in compounds with a wide range of biological activities, specific peer-reviewed preclinical data for this compound in the areas of neuroprotection and anti-HIV activity are not available.

One commercial chemical supplier suggests that this compound and its derivatives hold potential for exploration as neuroprotective compounds. However, this claim is not substantiated by published, peer-reviewed research. Studies on other heterocyclic compounds, such as 1,2,3-triazole-based sulfonamides, have shown neuroprotective effects in cellular models of Parkinson's disease by modulating SIRT1 activity, but these are structurally distinct from indazoles.

Similarly, no specific anti-HIV activity has been reported for this compound.

Metabolic Stability and Preclinical Pharmacokinetic Profiling

Detailed preclinical pharmacokinetic parameters and metabolic stability data for this compound are not available in the public domain literature. For other indazole derivatives, such as those developed as glucagon receptor antagonists, favorable pharmacokinetic properties in preclinical species have been reported, including low clearance and good oral bioavailability. Likewise, specific indazole-based glucokinase activators have been optimized to achieve suitable pharmacokinetic profiles for in vivo studies. Without direct experimental evaluation, the metabolic fate and pharmacokinetic behavior of this compound remain uncharacterized.

Due to the lack of specific research data for this compound in the reviewed literature, data tables for its biological activity and pharmacokinetic properties could not be generated.

Perspectives and Future Directions in 6 2 Methoxyethoxy 1h Indazole Research

Rational Design and Synthesis of Advanced 6-(2-methoxyethoxy)-1H-indazole Analogs

The future of this compound as a therapeutic scaffold hinges on the strategic design and synthesis of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties. The core structure offers multiple points for chemical modification, primarily at the N1 position of the indazole ring and through further substitution on the benzene (B151609) ring.

Key synthetic strategies that can be employed for the generation of a diverse chemical library around the this compound core include:

N-Alkylation and N-Arylation: The nitrogen at the N1 position is a prime site for introducing a variety of substituents. Selective N1 alkylation can be achieved using various alkyl halides or through more advanced methods like the Mitsunobu reaction or copper-catalyzed N-arylation, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and target engagement. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: The indazole core is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions can be used to introduce aryl, heteroaryl, vinyl, or amino substituents at specific positions on the benzene ring, enabling a systematic exploration of the structure-activity relationship (SAR). For instance, introducing different aromatic groups at the C3 or C5 position has been shown to influence the kinase inhibitory activity of indazole derivatives. mdpi.com

[3+2] Cycloaddition Reactions: The synthesis of the indazole core itself can be achieved through various methods, including the [3+2] cycloaddition of arynes with hydrazones. organic-chemistry.orgacs.org This approach allows for the introduction of substituents at the 3-position of the indazole ring from the outset, providing a direct route to 3-substituted analogs of this compound.

Functional Group Interconversion: The methoxyethoxy side chain at the 6-position can also be a target for modification. For example, ether cleavage followed by re-alkylation with different functionalized chains could be explored to optimize interactions with the target protein.

A systematic exploration of these synthetic routes will lead to a library of analogs with diverse substitution patterns, which is crucial for identifying compounds with improved biological profiles.

Table 1: Potential Synthetic Modifications of the this compound Scaffold

| Modification Site | Potential Reaction | Exemplary Functional Groups to Introduce |

| N1-position | N-alkylation, N-arylation | Small alkyl chains, benzyl (B1604629) groups, substituted phenyl rings, heterocyclic moieties |

| C3-position | [3+2] Cycloaddition, C-H activation | Aryl groups, alkyl groups, amino groups |

| C5-position | Suzuki coupling, Buchwald-Hartwig amination | Substituted phenyl rings, heteroaryl rings, various amines |

| C7-position | Directed metalation-trapping | Halogens, boronic esters (for further coupling) |

| 6-methoxyethoxy side chain | Ether cleavage and re-alkylation | Chains with different lengths, terminal functional groups (e.g., hydroxyl, amino, carboxyl) |

Synergistic Integration of Computational and Experimental Methodologies for Lead Optimization

To accelerate the drug discovery process and efficiently navigate the vast chemical space of potential analogs, a synergistic approach combining computational and experimental methods is essential. This integrated strategy can guide the rational design of compounds and prioritize the synthesis of the most promising candidates.

Molecular Docking and Virtual Screening: In the absence of a known biological target for this compound, virtual screening against a panel of known drug targets, particularly kinases, can be a valuable starting point. Molecular docking simulations can predict the binding modes of designed analogs within the active sites of these proteins, providing insights into potential interactions and guiding the selection of substituents that are likely to enhance binding affinity. This approach has been successfully used to identify novel kinase inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and their biological activity evaluated, QSAR models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of yet-to-be-synthesized analogs. This can help in prioritizing synthetic efforts towards compounds with the highest predicted potency.

Experimental Validation: The predictions from computational models must be validated through experimental testing. This involves the synthesis of the designed compounds and their evaluation in relevant biological assays. The experimental data then feeds back into the computational models, leading to an iterative cycle of design, synthesis, and testing that drives the lead optimization process.

This integrated approach has proven to be a powerful strategy in modern drug discovery, enabling the more rapid and cost-effective development of new drug candidates.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas

The indazole scaffold is known to interact with a wide range of biological targets, suggesting that this compound and its derivatives could have therapeutic potential in various disease areas. While the initial focus might be on well-established indazole targets like protein kinases, a broader exploration could uncover novel applications. nih.govbenthamdirect.com

Kinase Inhibition: Many indazole-containing drugs, such as axitinib (B1684631) and pazopanib, are potent kinase inhibitors used in cancer therapy. pnrjournal.com Therefore, screening a library of this compound analogs against a panel of kinases is a logical first step. This could lead to the discovery of inhibitors of kinases implicated in cancer, inflammation, or other diseases. The structure-activity relationship studies of indazole amides as ERK1/2 inhibitors provide a roadmap for such investigations. nih.gov

Antimicrobial Activity: Some indazole derivatives have shown promising antimicrobial and antibacterial activity. orientjchem.org Investigating the potential of this compound analogs against a panel of pathogenic bacteria and fungi could open up new avenues for the development of anti-infective agents.

Neurodegenerative Diseases: Given the role of certain kinases and other enzymes in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, exploring the activity of these compounds in relevant cellular and animal models could be a fruitful area of research.

Other Potential Targets: The versatility of the indazole scaffold suggests that it could interact with other target classes as well, such as G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways. Phenotypic screening, where the effect of the compounds is observed in a disease-relevant cellular model without a preconceived target, could be a powerful tool for discovering entirely new therapeutic applications.

Table 2: Potential Biological Targets for this compound Analogs

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | VEGFR, PDGFR, c-Kit, ERK1/2, ALK | Cancer, Inflammation |

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Bacterial Infections |

| Viral Enzymes | HIV Reverse Transcriptase | Viral Infections |

| GPCRs | Serotonin receptors (e.g., 5-HT3) | Nausea and vomiting, CNS disorders |

| Other Enzymes | Poly (ADP-ribose) polymerase (PARP) | Cancer |

Advanced Preclinical Evaluation of Promising this compound Derivatives